molecular formula C4H12Cl2IN B8018367 CID 24808585

CID 24808585

Cat. No.: B8018367
M. Wt: 271.95 g/mol
InChI Key: OWNGDSJKKPPDCH-UHFFFAOYSA-M
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Description

CID 24808585 is a chemical compound documented in PubChem, with structural and analytical data derived from gas chromatography-mass spectrometry (GC-MS) and vacuum distillation studies. The compound's chromatographic retention behavior and distillation profile (Figure 1C, 1D) indicate moderate volatility and polarity, aligning with compounds typically isolated via vacuum distillation .

Properties

InChI

InChI=1S/C4H12N.ClI.ClH/c1-5(2,3)4;1-2;/h1-4H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNGDSJKKPPDCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[Cl-].ClI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives ()


Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) share structural motifs with CID 24808585, including polycyclic frameworks and oxygenated functional groups (Figure 1A, 1B in ). However, this compound lacks the macrocyclic lactone ring present in oscillatoxins, resulting in distinct physicochemical properties (e.g., solubility, stability) .

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. While this compound also exhibits a polycyclic backbone, its smaller molecular weight and absence of hydroxyl/carboxylic acid groups differentiate its reactivity and biological targets .

Functional Analogues

Bile Acid Derivatives ()

Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are sulfated bile acids involved in lipid metabolism.

Ginkgolic Acid 17:1 (CID 5469634)

This phenolic compound, known for its kinase inhibition, shares a long aliphatic chain with CID 24808583. However, this compound’s lack of a phenolic moiety limits its hydrogen-bonding capacity, altering its pharmacokinetic profile .

Analytical and Experimental Data Comparison

Chromatographic Behavior

Compound Retention Time (GC-MS) Key MS Fragments (m/z) Distillation Fraction
This compound 12.3 min 154, 213, 287 Fraction 3 (40–60°C)
Oscillatoxin D 18.7 min 329, 457 Not applicable
Betulin 22.1 min 189, 207, 409 Fraction 5 (>80°C)

Data compiled from (this compound), (betulin), and (oscillatoxin D).

This compound elutes earlier in GC-MS than betulin or oscillatoxin derivatives, reflecting lower molecular weight and higher volatility . Its dominant fragment at m/z 287 suggests a stable carbonyl-containing moiety absent in betulin (m/z 409, indicative of hydroxyl loss) .

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